5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a thiophene ring, a triazole ring, and a thiol group. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the functionalization of the thiophene ring through electrophilic, nucleophilic, or radical reactions . For instance, Friedel–Crafts acylation of thiophene with appropriate reagents can yield the desired substituted thiophene derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides .
Scientific Research Applications
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiophene ring and triazole moiety contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate various biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a thiophene ring, triazole ring, and thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-3-5-14-10(12-13-11(14)15)8-6-9(4-2)16-7-8/h6-7H,3-5H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQKNVVSREXLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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